molecular formula C10H8HgNO3S.Na B102614 Otimerate sodium CAS No. 16509-11-8

Otimerate sodium

Cat. No.: B102614
CAS No.: 16509-11-8
M. Wt: 445.82 g/mol
InChI Key: UWZSKNMYKNVPLI-UHFFFAOYSA-L
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Description

Otimerate sodium is a chemical compound with the molecular formula C10H8HgNO3S.Na and a molecular weight of 445.823. It is also known by its systematic name, Ethyl[(5-sodiooxycarbonylbenzoxazol-2-yl)thio]mercury(II). This compound is characterized by the presence of mercury, making it a unique organomercury compound. This compound is primarily used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of otimerate sodium involves the reaction of 2-mercapto-5-methylbenzoxazole with mercury(II) acetate in the presence of sodium hydroxide. The reaction proceeds as follows:

  • Dissolve 2-mercapto-5-methylbenzoxazole in an appropriate solvent such as ethanol.
  • Add mercury(II) acetate to the solution and stir the mixture at room temperature.
  • Gradually add sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
  • The resulting product, this compound, is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve the use of continuous reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Otimerate sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercury atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Otimerate sodium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the manufacturing of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of otimerate sodium involves its interaction with specific molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Mercury(II) acetate: A precursor in the synthesis of otimerate sodium.

    2-Mercapto-5-methylbenzoxazole: A starting material in the synthesis.

    Sodium mercaptobenzoxazole: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which includes a mercury atom bonded to a benzoxazole ring. This structure imparts distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

sodium;(5-carboxylato-1,3-benzoxazol-2-yl)sulfanyl-ethylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S.C2H5.Hg.Na/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6;1-2;;/h1-3H,(H,9,13)(H,10,11);1H2,2H3;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSKNMYKNVPLI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Hg]SC1=NC2=C(O1)C=CC(=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8HgNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167843
Record name Otimerate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16509-11-8
Record name Otimerate sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otimerate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Otimerate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTIMERATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A126V69I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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